molecular formula C8H8N2O3 B3003443 5-Carbamoyl-4-methylpyridine-2-carboxylic acid CAS No. 1909314-03-9

5-Carbamoyl-4-methylpyridine-2-carboxylic acid

Cat. No. B3003443
CAS RN: 1909314-03-9
M. Wt: 180.163
InChI Key: JEKBVSHYZQJAKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. Substituents on the pyridine ring, such as methyl, carboxylic acid, or other functional groups, can significantly influence the chemical properties and reactivity of the molecule. For example, the presence of a carboxylic acid group can enhance the molecule's ability to act as a ligand in coordination chemistry .

Chemical Reactions Analysis

Pyridine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, decarboxylations, and reactions with amines. The reaction of methyl 5-iodopyridine-2-carboximidate with amino groups of proteins to introduce heavy atoms is an example of the specific reactivity of pyridine derivatives . Decarboxylation reactions can also occur under certain conditions, as seen in the formation of a 2:3 binary cocrystal involving 5,5'-methylenedisalicylic acid and 4,4'-bipyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating substituents can affect the acidity or basicity of the pyridine nitrogen. The solubility, melting point, and boiling point of these compounds can vary widely depending on the nature and position of the substituents. The compound 2-methylpyridine-3,5-dicarboxylic acid, for example, has been characterized by IR and 1H NMR spectroscopy, indicating its distinct structural features .

Scientific Research Applications

Chemical Synthesis and Stability Studies

  • Synthesis and Stability : 5-Carbamoyl-4-methylpyridine-2-carboxylic acid derivatives have been synthesized and investigated for their stability. For instance, Kažoka et al. (2007) synthesized esters of 6′-carbamoylmethylthio-5′-cyano-2′-methyl-1′,4′-dihydro-4,4′-bipyridine-3′-carboxylic acids and analyzed their stability using HPLC. They established that these compounds are stable under certain conditions, highlighting their potential in chemical applications (Kažoka et al., 2007).

Ligand Synthesis for Metal Complexation

  • Ligand Synthesis : Charbonnière et al. (2001) described the synthesis of 5′-methyl-2,2′-bipyridine-6-carboxylic acid and its derivatives, which are useful as ligands for complexing with lanthanide(III) cations. These ligands have potential applications in materials science and coordination chemistry (Charbonnière et al., 2001).

Drug-like Compound Synthesis

  • Generation of Drug-like Compounds : Robins et al. (2007) conducted solution-phase syntheses of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from a trifunctionalized core. This chemistry was applied to generate a library of druglike isoxazoles, indicating its significance in pharmaceutical research (Robins et al., 2007).

Supramolecular Chemistry and Crystallography

  • Crystallography and Supramolecular Chemistry : Montis and Hursthouse (2012) conducted co-crystallizations of substituted salicylic acids with 4-aminopyridine, leading to diverse supramolecular synthons. Their findings are crucial for understanding molecular interactions and crystal engineering (Montis & Hursthouse, 2012).

Electrochemical Synthesis

  • Electrochemical Carboxylation : Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, leading to 6-aminonicotinic acid. This process demonstrates the utility of 5-Carbamoyl-4-methylpyridine-2-carboxylic acid in green chemistry and electrochemical synthesis (Feng et al., 2010).

Biochemical and Pharmaceutical Intermediates

  • Synthesis of Pharmaceutical Intermediates : Xiong (2005) focused on improving the synthesis of 5-methylpyridine-3-carboxylic acid, an intermediate in Rupatadine production. This advancement signifies the compound's importance in the synthesis of specific pharmaceuticals (Xiong, 2005).

Synthesis of Heterocyclic Compounds

  • Heterocyclic Compound Synthesis : Bacon and Daum (1991) synthesized 7-ethyl-4,7-dihydro-4-oxo-2-(4-pyridinyl)thieno[2,3-b]pyridine-5-carboxylic acid, an analog of nalidixic acid, highlighting its relevance in the creation of heterocyclic compounds with potential antibacterial properties (Bacon & Daum, 1991).

Industrial Applications

  • Industrial Production Methods : Lisicki et al. (2022) reviewed ecological methods to produce nicotinic acid, highlighting various synthesis methods including those using 3-methylpyridine and 5-ethyl-2-methylpyridine. This review underscores the industrial relevance of 5-Carbamoyl-4-methylpyridine-2-carboxylic acid derivatives (Lisicki et al., 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Mechanism of Action

Mode of Action

Based on its chemical structure, it may act as a ligand for certain receptors or as a substrate or inhibitor for certain enzymes .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been known to participate in various biochemical reactions, including redox reactions and transmetalation .

Pharmacokinetics

Its molecular weight (18016 g/mol) suggests it may have good bioavailability, as compounds with a molecular weight below 500 g/mol generally have better absorption and distribution .

Result of Action

The molecular and cellular effects of 5-Carbamoyl-4-methylpyridine-2-carboxylic acid’s action are currently unknown due to the lack of information on its primary targets and mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-Carbamoyl-4-methylpyridine-2-carboxylic acid. For instance, its stability may be affected by storage temperature, as indicated by its storage recommendation at room temperature . Additionally, its efficacy may be influenced by the pH of its environment, as many compounds have optimal activity at specific pH levels.

properties

IUPAC Name

5-carbamoyl-4-methylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-4-2-6(8(12)13)10-3-5(4)7(9)11/h2-3H,1H3,(H2,9,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKBVSHYZQJAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Carbamoyl-4-methylpyridine-2-carboxylic acid

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